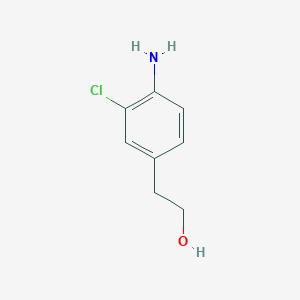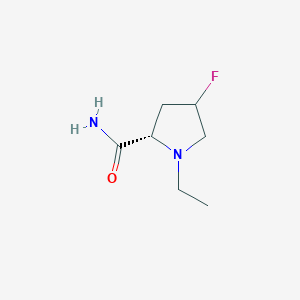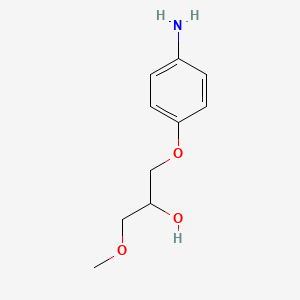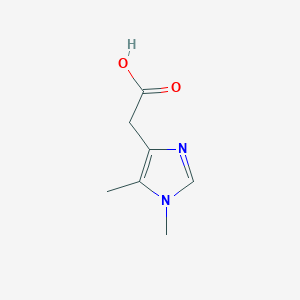
N1-Isopropyl-1H-pyrrole-1,3,4-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Isopropyl-1H-pyrrole-1,3,4-triamine: is a heterocyclic organic compound with the molecular formula C7H14N4. This compound is characterized by the presence of a pyrrole ring substituted with an isopropyl group and three amino groups. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N1-Isopropyl-1H-pyrrole-1,3,4-triamine typically involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-efficiency.
化学反応の分析
Types of Reactions:
Oxidation: N1-Isopropyl-1H-pyrrole-1,3,4-triamine can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms of the pyrrole ring.
Substitution: It can participate in substitution reactions, where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.
科学的研究の応用
Chemistry: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure allows it to form specific interactions that can be useful in drug design and development .
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug discovery .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
作用機序
The mechanism by which N1-Isopropyl-1H-pyrrole-1,3,4-triamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its combination of an isopropyl group and three amino groups on the pyrrole ring sets it apart from other similar compounds.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-N-propan-2-ylpyrrole-1,3,4-triamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)10-11-3-6(8)7(9)4-11/h3-5,10H,8-9H2,1-2H3 |
InChIキー |
TWVLJWIMLBFGMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)NN1C=C(C(=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


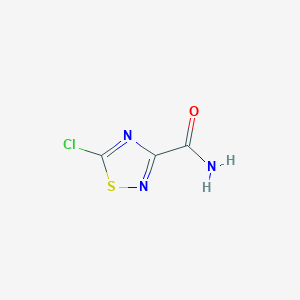
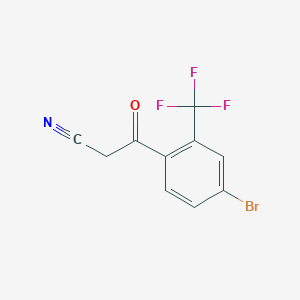
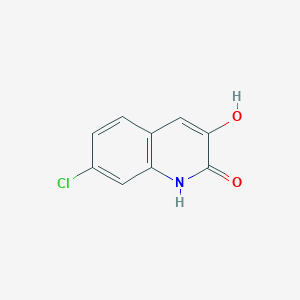

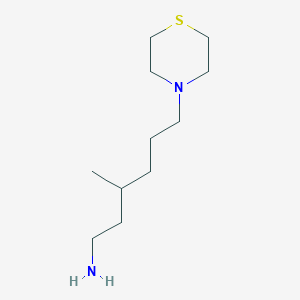
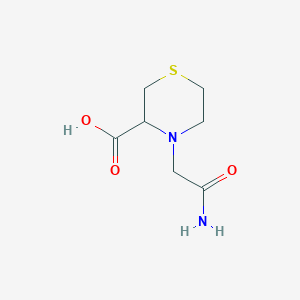
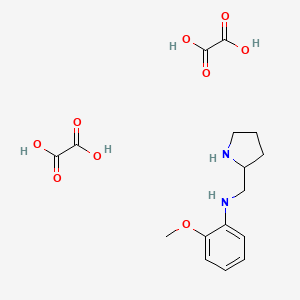

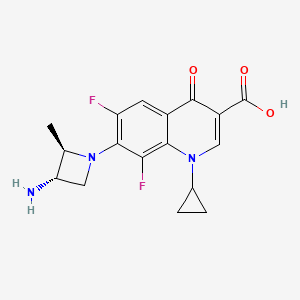
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
